SN2 Reactivity Attenuation: 1-Chloro-3,3-dimethylbutane versus 1-Chlorohexane
The radical chlorination selectivity calculation provides a quantitative proxy for SN2 accessibility: 1-chloro-3,3-dimethylbutane exhibits a relative reactivity factor of 15.1% compared to the most reactive primary position in the same molecular framework, whereas 1-chlorohexane (unbranched primary) shows near-100% reactivity at the terminal position [1]. This ~85% reduction in nucleophilic accessibility stems from the tert-butyl group's steric shielding of the β-carbon, which extends to the α-electrophilic center, a phenomenon directly relevant to procurement decisions where controlled SN2 alkylation without over-alkylation or premature elimination is required.
| Evidence Dimension | Relative reactivity toward nucleophilic substitution (derived from radical chlorination positional selectivity as steric accessibility proxy) |
|---|---|
| Target Compound Data | 15.1% relative reactivity factor at the terminal position bearing chlorine (calculated as 3 × 1 / (12 × 1 + 2 × 3.9) × 100) |
| Comparator Or Baseline | 1-Chlorohexane (unbranched primary alkyl chloride): ~100% relative reactivity at terminal primary position |
| Quantified Difference | Approximately 85% reduction in relative reactivity for 1-chloro-3,3-dimethylbutane versus 1-chlorohexane |
| Conditions | Radical chlorination selectivity model as steric accessibility proxy (extrapolated to SN2 transition state steric effects) |
Why This Matters
This quantifies the neopentyl-type steric hindrance that prevents runaway alkylation, enabling selective mono-functionalization in complex synthetic sequences where 1-chlorohexane would produce undesired poly-alkylation products.
- [1] University of Calgary. Chapter 4: Radical Answers. Selectivity calculation for 1-chloro-3,3-dimethylbutane: 15.1% relative reactivity at the neohexyl position. View Source
